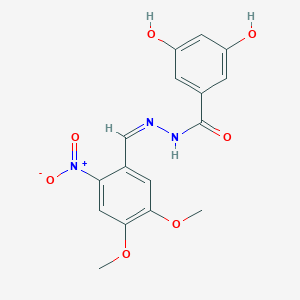![molecular formula C15H15N3O2 B3830395 N'-[1-(4-aminophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B3830395.png)
N'-[1-(4-aminophenyl)ethylidene]-4-hydroxybenzohydrazide
Vue d'ensemble
Description
N'-[1-(4-aminophenyl)ethylidene]-4-hydroxybenzohydrazide, also known as APBH, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. APBH is a hydrazone derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.
Mécanisme D'action
The mechanism of action of N'-[1-(4-aminophenyl)ethylidene]-4-hydroxybenzohydrazide as an anti-cancer agent involves the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. This compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and carbonic anhydrase, which are involved in cancer cell proliferation and angiogenesis. This compound has also been shown to induce the generation of reactive oxygen species, which leads to oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant activities. This compound has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in inflammation and oxidative stress. This compound has been shown to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[1-(4-aminophenyl)ethylidene]-4-hydroxybenzohydrazide has several advantages for lab experiments, including its high yield and purity, and its stability under various conditions. This compound can be easily synthesized using various methods, and its purity can be confirmed using various spectroscopic techniques. However, this compound has some limitations, including its potential toxicity and limited solubility in water. This compound should be handled with care, and its toxicity should be evaluated before use in lab experiments. The limited solubility of this compound in water may also limit its applications in some experiments.
Orientations Futures
N'-[1-(4-aminophenyl)ethylidene]-4-hydroxybenzohydrazide has several potential future directions for research, including its application as a chromogenic and fluorogenic reagent for the detection of various analytes. This compound can be modified to obtain derivatives with enhanced selectivity and sensitivity for the detection of specific analytes. This compound can also be used as a precursor for the synthesis of various metal complexes, which can be investigated for their potential applications in catalysis and material science. The anti-cancer activity of this compound can be further investigated using various cancer cell lines and animal models. The mechanism of action of this compound can also be further elucidated using various biochemical and molecular biology techniques.
Applications De Recherche Scientifique
N'-[1-(4-aminophenyl)ethylidene]-4-hydroxybenzohydrazide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and analytical chemistry. This compound has been investigated as a potential anti-cancer agent, and its mechanism of action has been studied in detail. This compound has also been used as a precursor for the synthesis of various metal complexes, which have been investigated for their potential applications in catalysis and material science. This compound has been used as a chromogenic and fluorogenic reagent for the detection of various analytes, including metal ions and amino acids.
Propriétés
IUPAC Name |
N-[(Z)-1-(4-aminophenyl)ethylideneamino]-4-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10(11-2-6-13(16)7-3-11)17-18-15(20)12-4-8-14(19)9-5-12/h2-9,19H,16H2,1H3,(H,18,20)/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYXXWYCYYFSDF-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=C(C=C1)O)/C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-[1-(2,4-dimethoxyphenyl)ethylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B3830337.png)

![N'-[4-(diethylamino)benzylidene]-4-ethoxybenzohydrazide](/img/structure/B3830354.png)


![3,4-dihydroxy-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide](/img/structure/B3830384.png)

![N-cyclopropyl-2-({1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}oxy)-4-methoxybenzamide](/img/structure/B3830402.png)


![4-acetyl-3-(4-methoxyphenyl)-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene](/img/structure/B3830418.png)
![ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B3830424.png)